4-Bromo-2-(trifluoromethyl)pyrimidine
CAS No.: 1034827-56-9
Cat. No.: VC3387000
Molecular Formula: C5H2BrF3N2
Molecular Weight: 226.98 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1034827-56-9 |
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Molecular Formula | C5H2BrF3N2 |
Molecular Weight | 226.98 g/mol |
IUPAC Name | 4-bromo-2-(trifluoromethyl)pyrimidine |
Standard InChI | InChI=1S/C5H2BrF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H |
Standard InChI Key | RHJLTOVSJKKHLY-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1Br)C(F)(F)F |
Canonical SMILES | C1=CN=C(N=C1Br)C(F)(F)F |
Chemical Identity and Structure
4-Bromo-2-(trifluoromethyl)pyrimidine is a halogenated heterocyclic compound consisting of a pyrimidine ring with specific functional group substitutions. The molecular formula of this compound is C₅H₂BrF₃N₂, with a calculated molecular weight of 244.98 g/mol . The compound features a bromine atom at the 4-position and a trifluoromethyl group at the 2-position of the pyrimidine ring. This arrangement of substituents creates a molecule with distinct electronic properties and reactivity patterns.
The structure of 4-Bromo-2-(trifluoromethyl)pyrimidine can be visualized as a six-membered heterocyclic ring containing two nitrogen atoms (at positions 1 and 3), with the bromine atom attached to carbon at position 4 and the trifluoromethyl group (CF₃) at position 2. This structural configuration contributes to the compound's stability and reactivity profile, making it valuable for various synthetic applications.
Identification Parameters
The compound is identified by several key parameters that enable its precise characterization in research and industrial contexts:
Parameter | Value | Reference |
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CAS Number | 1034827-56-9 | |
Molecular Formula | C₅H₂BrF₃N₂ | |
Molecular Weight | 244.98 g/mol | |
IUPAC Name | 4-bromo-2-(trifluoromethyl)pyrimidine |
This particular compound has been well-documented in chemical databases and literature, with unique identifiers that distinguish it from related compounds with similar structures.
Physical and Chemical Properties
The physical and chemical properties of 4-Bromo-2-(trifluoromethyl)pyrimidine dictate its behavior in various reaction environments and influence its applications in different fields.
Physical Properties
4-Bromo-2-(trifluoromethyl)pyrimidine appears as a white to off-white crystalline solid under standard conditions . The literature reveals some discrepancies in reported melting points, with values ranging from 82-84°C to 237-239°C . This significant variation might be attributed to differences in sample purity, crystalline form, or experimental methodologies employed by different researchers.
The compound exhibits good solubility in common organic solvents including chloroform, acetone, and dimethylformamide, which facilitates its use in various chemical transformations and purification procedures .
Chemical Properties
The chemical reactivity of 4-Bromo-2-(trifluoromethyl)pyrimidine is largely influenced by its functional groups:
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The bromine substituent at the 4-position serves as an excellent leaving group, making the compound suitable for various substitution reactions including nucleophilic aromatic substitution.
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The trifluoromethyl group (CF₃) at the 2-position contributes to the electron-deficient nature of the pyrimidine ring, enhancing the reactivity toward nucleophiles while also imparting metabolic stability in biological systems.
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The pyrimidine core provides a rigid scaffold with predictable geometry, enabling precise design of molecular derivatives with targeted properties.
These properties collectively make 4-Bromo-2-(trifluoromethyl)pyrimidine a versatile building block in organic synthesis and medicinal chemistry.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-Bromo-2-(trifluoromethyl)pyrimidine, reflecting its importance as a chemical intermediate.
Applications
4-Bromo-2-(trifluoromethyl)pyrimidine has found numerous applications across different industrial and research sectors due to its unique structural features and reactivity profile.
Pharmaceutical Applications
In the pharmaceutical industry, 4-Bromo-2-(trifluoromethyl)pyrimidine serves as a valuable intermediate in the synthesis of various drugs, particularly those with antiviral and antifungal properties . The compound's structure allows for selective modification through substitution of the bromine atom, enabling the creation of libraries of potential bioactive compounds.
Case studies have documented the use of this compound as an intermediate in the synthesis of novel antiviral drugs that have shown promising results in clinical trials . The trifluoromethyl group contributes to the metabolic stability of resulting drug candidates, while the bromine substituent provides a convenient point for structural elaboration.
Agrochemical Applications
The compound has significant applications in the agrochemical industry for the development of herbicides and pesticides . The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and binding affinity to target proteins.
Related Compounds
Several structural analogs of 4-Bromo-2-(trifluoromethyl)pyrimidine have been documented, each with its own set of properties and potential applications.
Structural Analogs
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4-Bromo-2-(methylthio)-6-(trifluoromethyl)pyrimidine: This compound features an additional methylthio group at position 6 and has a molecular weight of 273.08 g/mol . The introduction of the methylthio group modifies the electronic properties and reactivity of the pyrimidine ring.
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4-Bromo-2-(trifluoromethyl)pyrimidine-5,6-d2: This deuterated version of the compound has hydrogen atoms at positions 5 and 6 replaced with deuterium isotopes, giving it a slightly different molecular weight of 228.99 g/mol . Deuterated compounds are valuable in metabolic studies and as internal standards for analytical methods.
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4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine: In this analog, the trifluoromethyl group is at position 6 rather than position 2, and a methyl group occupies position 2. It has a molecular weight of 241.01 g/mol . This isomeric arrangement creates different electronic and steric effects that influence reactivity.
Comparative Properties
The table below summarizes key properties of 4-Bromo-2-(trifluoromethyl)pyrimidine and its related compounds:
These structural analogs represent variations on the core structure of 4-Bromo-2-(trifluoromethyl)pyrimidine, each offering different reactivity patterns and potential applications.
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